molecular formula C11H13ClO2S B13489540 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one

Cat. No.: B13489540
M. Wt: 244.74 g/mol
InChI Key: GCUKXOJQKIWULI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is an organic compound with the molecular formula C 11 H 13 ClO 2 S and a molecular weight of 244.74 g/mol . Its structure features a propan-1-one backbone substituted with a 3-chlorophenyl group and a (2-hydroxyethyl)thio side chain, making it a potential intermediate in organic and medicinal chemistry synthesis . The compound is offered with high purity (up to 98%) for research applications . As a thioether and ketone-containing molecule, it may serve as a versatile building block for the development of more complex chemical entities. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13ClO2S

Molecular Weight

244.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one

InChI

InChI=1S/C11H13ClO2S/c1-8(15-6-5-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3

InChI Key

GCUKXOJQKIWULI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)SCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products:

    Sulfoxides and Sulfones: Formed from oxidation reactions

    Alcohols: Formed from reduction reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Scientific Research Applications

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Oxidative Stress: Inducing oxidative stress in cells, leading to cell death or other biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogenated Aryl Ketones

1-(3-Chlorophenyl)propan-1-one Derivatives
  • Bupropion Hydrochloride [(±)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride]: A clinically approved antidepressant and smoking cessation aid. Substituted with a tert-butylamino group instead of a hydroxyethylthio moiety. Acts as a dopamine and norepinephrine reuptake inhibitor . Key Difference: The hydroxyethylthio group in the target compound may reduce CNS activity compared to Bupropion’s amino substituent, which is critical for its pharmacological effects.
  • 3-Chloromethcathinone (3-CMC) [1-(3-Chlorophenyl)-2-(methylamino)propan-1-one]: A synthetic cathinone with stimulant and psychoactive properties. Features a methylamino group instead of hydroxyethylthio. Key Difference: The hydroxyethylthio group likely diminishes psychoactivity compared to 3-CMC’s methylamino substituent.
Halogen-Substituted Propanones
  • 1-(3-Fluorophenyl)propan-1-one and 1-(4-Chlorophenyl)propan-1-one :
    • Studied in coupling reactions, yielding products with 65–73% efficiency.
    • Substituent position (3- vs. 4-chloro) influences electronic effects and reaction yields .
    • Key Difference : The 3-chloro substitution in the target compound may enhance steric hindrance compared to para-substituted analogs.

Thioether-Containing Compounds

  • 1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: A structurally analogous compound with a 4-fluorophenyl group. Key Difference: Fluorine’s electronegativity vs. chlorine’s bulk may alter solubility and reactivity.
  • Triazole-Thioether Derivatives (e.g., 5i, 5j, 5k) :

    • Compounds like 1-(3-Chlorophenyl)-2-((5-(quinazolinyl)triazolyl)thio)ethan-1-one exhibit antibacterial/antifungal activity (82% yield for 5i).
    • Replacing the triazole-quinazolinyl group with hydroxyethylthio simplifies the structure but may reduce bioactivity .

Mechanistic and Pharmacological Insights

  • Bupropion: Inhibits dopamine/norepinephrine reuptake and nicotinic receptors. The tert-butylamino group is essential for binding to neurotransmitter transporters .
  • 3-CMC: Acts as a dopamine-releasing agent, with the methylamino group facilitating interaction with monoamine transporters .
  • Hydroxyethylthio Substituent: Likely reduces lipophilicity compared to amino groups, limiting blood-brain barrier penetration and CNS effects. However, the thioether may enhance metabolic stability .

Biological Activity

1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one, identified by its CAS number 1157155-46-8, is a compound with potential biological activities. This article reviews its biological effects, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant studies that elucidate its mechanisms of action.

The molecular formula of 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is C11H13ClO2S. It features a chlorophenyl group and a hydroxyethyl thio moiety, which are critical for its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one exhibit significant antiviral activities, particularly against hepatitis B virus (HBV). For example, derivatives with similar structural features have shown potent inhibition of HBV replication, with IC50 values as low as 0.010 mM for hepatitis surface antigen secretion and 0.045 mM for HBV DNA replication .

CompoundIC50 (mM)Selectivity Index
Compound 44 (similar structure)0.010 (HBsAg)>135
Compound 44 (similar structure)0.026 (HBeAg)>51
Compound 44 (similar structure)0.045 (HBV DNA)N/A

The mechanism by which these compounds exert their antiviral effects often involves enhancing the transcript activity of HBV enhancers, suggesting a complex interaction with viral transcription processes . This indicates that the thioether group in the compound may play a crucial role in modulating viral gene expression.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one. The presence of the chlorophenyl ring and the hydroxyethyl thio group has been associated with increased potency against viral targets. Modifications to these groups can lead to variations in activity, highlighting the importance of these functional groups in drug design .

Case Studies

Several case studies have explored the biological activities of compounds related to 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one:

  • Study on Antiviral Activity : A study synthesized various derivatives and evaluated their antiviral properties against HBV. The findings indicated that modifications to the thioether group significantly impacted antiviral efficacy, with certain derivatives showing enhanced activity compared to the parent compound .
  • Inhibition Studies : Another investigation focused on the inhibition of α-amylase by related thioether compounds, revealing potential applications in managing diabetes through carbohydrate metabolism modulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one?

  • Methodology :

  • Step 1 : Start with 1-(3-chlorophenyl)propan-1-one as a precursor. Introduce the thioether group via nucleophilic substitution using 2-mercaptoethanol under basic conditions (e.g., NaOH in ethanol) .
  • Step 2 : Optimize chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane at 0–5°C to prevent over-chlorination .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the thioether linkage, aromatic protons, and ketone group.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
    • Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELX software for structure refinement .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Strategies :

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic aromatic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of 2-mercaptoethanol .
  • Temperature Control : Low temperatures (−10°C) minimize side reactions during chlorination .
    • Data-Driven Optimization : Design-of-experiment (DoE) approaches to test variables (e.g., reagent ratios, time).

Q. What methodologies are used to evaluate its biological activity?

  • In Vitro Assays :

  • Enzyme Inhibition : Kinetic studies with cytochrome P450 isoforms or kinases, using fluorogenic substrates .
  • Cellular Uptake : Radiolabeled compound (e.g., 14^14C) in cell lines, analyzed via scintillation counting .
    • Mechanistic Insights : Molecular docking (AutoDock Vina) to predict interactions with biological targets like neurotransmitter transporters .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents).
  • Validation Steps :

  • Replicate experiments under standardized protocols.
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Q. What are the stability and storage considerations for this compound?

  • Stability Profile :

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioether group .
  • Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the ketone .
    • Analytical Monitoring : Periodic HPLC analysis to detect degradation products (e.g., disulfide formation).

Methodological Challenges and Solutions

Q. How to address impurities in synthetic batches?

  • Impurity Profiling :

  • LC-MS/MS : Identify byproducts (e.g., over-chlorinated derivatives) .
  • Purification : Preparative HPLC with C18 columns (acetonitrile/water mobile phase).
    • Case Study : A common impurity, 1-(3-chlorophenyl)-1,2-propanedione, forms via oxidation; mitigate using inert atmospheres (N₂) during synthesis .

Q. What computational tools aid in studying its reactivity?

  • DFT Calculations : Gaussian 16 to model transition states for nucleophilic substitution at the thioether site .
  • Molecular Dynamics : GROMACS to simulate solvation effects on conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.